1-(Benzyloxy)-3-(isopropylamino)propan-2-OL hydrochloride

Description

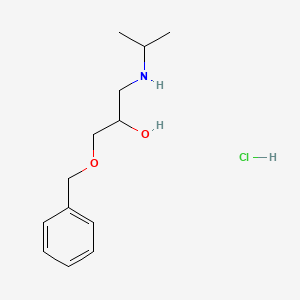

1-(Benzyloxy)-3-(isopropylamino)propan-2-ol hydrochloride is a β-amino alcohol derivative featuring a benzyloxy group at position 1, an isopropylamino group at position 3, and a hydrochloride salt at the propan-2-ol backbone. This compound is structurally related to β-adrenergic receptor antagonists (beta-blockers) but lacks explicit pharmacological data in the provided evidence. Its synthesis involves nucleophilic substitution reactions between epoxide intermediates and isopropylamine, followed by purification via column chromatography .

Properties

IUPAC Name |

1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-11(2)14-8-13(15)10-16-9-12-6-4-3-5-7-12;/h3-7,11,13-15H,8-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJOACJFMGVNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COCC1=CC=CC=C1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56135-64-9 | |

| Record name | 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56135-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(isopropylamino)propan-2-OL hydrochloride typically involves the reaction of 1-(Benzyloxy)-2-propanol with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(isopropylamino)propan-2-OL hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may produce different alcohols or amines .

Scientific Research Applications

1-(Benzyloxy)-3-(isopropylamino)propan-2-OL hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(isopropylamino)propan-2-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Activity: The benzyloxy group in the target compound enhances lipophilicity compared to Propranolol’s naphthyloxy group, which may reduce aqueous solubility but improve CNS penetration. Propranolol Hydrochloride’s 1-naphthyloxy group confers high β-adrenergic affinity, validated in clinical use for cardiovascular diseases . YOK-1204’s extended phenethoxy-phenoxy substituent may enhance receptor binding specificity, though its pharmacological profile remains under investigation .

Synthesis and Purity: The target compound was synthesized with a moderate yield (24%), while analogues like Compound 7 () achieved >98% purity via LCMS . Propranolol’s industrial synthesis is optimized for >98% purity per pharmacopeial standards .

Pharmacological and Functional Differences

Table 2: Pharmacological Profiles

Key Findings:

- Acebutolol Hydrochloride’s selectivity for β1 receptors reduces side effects like bronchoconstriction, a common issue with non-selective agents like Propranolol .

- The hydrochloride salt in all compounds improves water solubility, critical for oral formulation and absorption .

Structural-Activity Relationship (SAR) Insights

- Position 1 Modifications: Benzyloxy vs. Phenethoxy Extension (YOK-1204): The phenethoxy group may enhance duration of action by slowing metabolic degradation .

- Position 3 Modifications: The isopropylamino group is conserved across β-blockers, critical for β-adrenergic antagonism via H-bonding with Ser residues in receptors .

Q & A

Q. What are the optimal synthetic routes for 1-(benzyloxy)-3-(isopropylamino)propan-2-ol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves nucleophilic substitution between a halogenated propanol derivative (e.g., epichlorohydrin) and benzyl alcohol to form the benzyloxy intermediate, followed by amination with isopropylamine. Key parameters include:

- Temperature : Amination proceeds efficiently at 50–70°C in ethanol or THF .

- Catalysts : Use of triethylamine or K₂CO₃ improves nucleophilicity .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity (>98%) .

- Yield Optimization : Continuous flow reactors (residence time: 30–60 min) minimize side products like dialkylated amines .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer:

- NMR : Compare H-NMR peaks for benzyloxy protons (δ 4.5–5.0 ppm) and isopropylamino protons (δ 1.1–1.3 ppm) to reference spectra of propranolol analogs .

- HPLC : Use a C18 column (mobile phase: 60% acetonitrile/40% 0.1M ammonium acetate, pH 4.5) with UV detection at 254 nm. Retention time should align with structurally similar β-blockers (e.g., 8–10 min) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 296.2 (C₁₆H₂₂ClNO₂) .

Q. What strategies ensure the compound’s stability during storage and experimental use?

- Methodological Answer:

- Storage : Store at –20°C in airtight, amber vials with desiccants to prevent hydrolysis of the benzyloxy group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Degradation products (e.g., free benzyl alcohol) should remain <2% .

Q. How does the compound’s solubility profile impact formulation for in vitro assays?

- Methodological Answer:

- Solubility : Freely soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt. For lipid-rich assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

- Buffer Compatibility : Use phosphate-buffered saline (pH 7.4) for physiological studies; avoid alkaline buffers (>pH 8.0) to prevent precipitation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured, given the compound’s chiral centers?

- Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (mobile phase: hexane/isopropanol/diethylamine, 85:15:0.1 v/v) to resolve (R)- and (S)-enantiomers. Retention time differences of 2–3 min confirm separation .

- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., (R)-BINOL) during amination to achieve >99% enantiomeric excess .

Q. What are the key impurities to monitor during synthesis, and how are they quantified?

- Methodological Answer:

- Common Impurities :

- Dialkylated byproduct : Detectable via LC-MS ([M+H]⁺ at m/z 327.3) .

- Hydrolyzed intermediate : Monitor benzyl alcohol (GC-FID, retention time: 4.2 min) .

- Quantification : Use a validated RP-HPLC method with a linear range of 0.1–10 μg/mL (LOQ: 0.05 μg/mL) .

Q. How can computational modeling predict the compound’s interaction with β-adrenergic receptors?

- Methodological Answer:

- Docking Studies : Use AutoDock Vina with the β1-adrenergic receptor crystal structure (PDB ID: 2VT4). The benzyloxy group likely occupies the hydrophobic pocket, while the isopropylamine interacts with Asp113 via ionic bonding .

- MD Simulations : Simulate binding stability over 100 ns; RMSD <2 Å indicates stable receptor-ligand interactions .

Q. What in vitro assays are suitable for evaluating the compound’s β-blocking activity?

- Methodological Answer:

- cAMP Assay : Treat HEK293 cells expressing β1-adrenoceptors with isoproterenol (agonist) and measure cAMP inhibition via ELISA. IC₅₀ values <100 nM indicate potent antagonism .

- Radioligand Binding : Use H-dihydroalprenolol in competitive binding assays (Ki values <10 nM confirm high affinity) .

Q. How can metabolic pathways be elucidated using advanced analytical techniques?

- Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Detect phase I metabolites (e.g., hydroxylated benzyloxy derivatives) via UPLC-QTOF-MS/MS .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP2D6) to identify metabolic interactions .

Data Contradictions and Resolutions

- Synthetic Yield Variability : reports 85% yield using flow reactors, while batch methods () achieve 70–75%. Resolution: Optimize residence time and catalyst loading for batch processes .

- Chiral Separation : uses hexane-based mobile phases, whereas employs acetonitrile. Resolution: Adjust solvent polarity based on column type (normal vs. reversed-phase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.